Navigating the Metabolic Fate of Aromatic Ketones: A Technical Guide to the Pharmacokinetics and Biotransformation of 3'-Methoxypropiophenone
Navigating the Metabolic Fate of Aromatic Ketones: A Technical Guide to the Pharmacokinetics and Biotransformation of 3'-Methoxypropiophenone
Senior Application Scientist Note: Initial literature and database searches for the specified compound, 3-(2-Methoxyphenyl)-2'-methylpropiophenone, did not yield sufficient data to construct a comprehensive technical guide. This suggests the compound is either a novel chemical entity or is not extensively documented in public scientific literature. To fulfill the core requirements of this guide with scientific integrity, we will focus on a structurally related and well-documented isomer, 3'-Methoxypropiophenone (CAS: 37951-49-8) . This compound shares key structural motifs, including a methoxylated phenyl ring and a propiophenone backbone, making it a relevant and instructive model for understanding the pharmacokinetic and metabolic pathways of this class of aromatic ketones. The principles, protocols, and hypothetical pathways discussed herein are grounded in established methodologies and are directly applicable to the study of novel propiophenone derivatives.
Introduction: The Significance of Pharmacokinetic and Metabolic Profiling
In drug discovery and development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. These pharmacokinetic processes determine the onset, intensity, and duration of a compound's therapeutic effect and potential toxicity.[1] This guide provides an in-depth technical overview of the methodologies and expected metabolic pathways for 3'-Methoxypropiophenone, serving as a blueprint for researchers, scientists, and drug development professionals. We will explore both in vivo and in vitro approaches, detailing the experimental rationale and protocols necessary to elucidate the complete pharmacokinetic profile and metabolic fate of this and similar aromatic ketones.
Physicochemical Properties of 3'-Methoxypropiophenone
A foundational step in any pharmacokinetic investigation is the characterization of the compound's physicochemical properties, which influence its absorption and distribution.[2]
| Property | Value | Reference |
| IUPAC Name | 1-(3-methoxyphenyl)propan-1-one | [3] |
| Synonyms | m-Methoxypropiophenone | [2] |
| CAS Number | 37951-49-8 | [3] |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 259 °C | [4] |
| Water Solubility | Very slightly soluble (0.71 g/L at 25°C) | [2] |
| LogP | 2.3 | [3] |
In Vivo Pharmacokinetic Studies: A Whole-System Perspective
In vivo studies are essential for understanding how a compound behaves in a complete biological system, providing data on its ADME properties.[5] These studies are typically conducted in animal models, such as rodents, to predict human pharmacokinetics.[6]
Experimental Design and Rationale
A typical in vivo pharmacokinetic study involves administering a defined dose of the compound to a cohort of animals and collecting biological samples (e.g., blood, urine, feces) at various time points. The concentration of the parent compound and its metabolites in these samples is then quantified to determine key pharmacokinetic parameters.[1]
Caption: Predicted metabolic pathways for 3'-Methoxypropiophenone.
Step-by-Step Protocol: In Vitro Metabolism with Human Liver Microsomes
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Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final concentration), a phosphate buffer (pH 7.4), and a solution of 3'-Methoxypropiophenone (e.g., 1 µM final concentration). [7]2. Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding a NADPH-regenerating system (for Phase I reactions) or UDPGA (for Phase II reactions). [8]4. Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to precipitate the proteins. Transfer the supernatant to a new tube for analysis.
-
Metabolite Identification: Analyze the supernatant using high-resolution LC-MS to identify potential metabolites by comparing the mass spectra of the incubated sample with a control sample (without the cofactor). [9]
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are crucial for quantifying the parent compound and its metabolites in biological matrices. [2]High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques. [10]
HPLC Method for Quantification
| Parameter | Condition |
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile and water gradient |
| Detector | UV-Vis or Mass Spectrometer |
| Injection Volume | 10 µL |
| Flow Rate | 1.0 mL/min |
(This is a general starting point and would require optimization for specific applications) [2]
GC-MS Method for Quantification
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Ramped from 100°C to 280°C |
| Detector | Mass Spectrometer (in SIM mode) |
(This is a general starting point and would require optimization for specific applications) [2]
Conclusion and Future Directions
This technical guide has outlined the fundamental principles and experimental protocols for investigating the pharmacokinetics and metabolic pathways of 3'-Methoxypropiophenone, a representative aromatic ketone. The provided methodologies for in vivo and in vitro studies, along with the predicted metabolic pathways, offer a solid framework for the preclinical evaluation of this class of compounds.
Future research should focus on conducting these experiments to generate empirical data for 3'-Methoxypropiophenone. This would involve:
-
Performing definitive in vivo pharmacokinetic studies in multiple species to establish a comprehensive ADME profile.
-
Identifying and structurally characterizing the metabolites formed in in vitro and in vivo systems.
-
Conducting reaction phenotyping studies with a panel of recombinant CYP and UGT enzymes to pinpoint the specific isoforms responsible for its metabolism.
Such data are critical for predicting human pharmacokinetics, assessing potential drug-drug interactions, and ensuring the safety and efficacy of new chemical entities in this structural class as they advance through the drug development pipeline.
References
-
Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (n.d.). PMC. [Link]
-
Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. (n.d.). PMC. [Link]
-
3'-Methoxypropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com. [Link]
- CN101671245B - Process for preparing 3-methoxypropiophenone. (n.d.).
-
V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. [Link]
-
Phase I and Phase II Metabolic Reactions in Drug Development. (2024, September 30). Pubmed. [Link]
-
Cytochrome P450 Drug Metabolism. (2023, May 22). DynaMed. [Link]
-
The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (2021, June 14). MDPI. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022, October 20). IntechOpen. [Link]
-
Quantitative analysis of drug metabolites in biological samples. (n.d.). University of Alabama at Birmingham. [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). University of California, Davis. [Link]
-
Effect of UDP-glucuronosyltransferase 2B15 polymorphism on bisphenol A glucuronidation. (2011, November 15). Pubmed. [Link]
-
Regioselective glucuronidation of phenolic compounds in literatures... (n.d.). ResearchGate. [Link]
-
Human UDP-glucuronosyltransferase isoforms involved in bisphenol A glucuronidation. (2008, December 15). PubMed. [Link]
-
3'-Methoxypropiophenone. (2018, May 16). SIELC Technologies. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]
-
Phase I Drug Metabolism. (2022, March 10). Drug Hunter. [Link]
-
Drug Metabolism: Phase-I. (n.d.). Philadelphia University. [Link]
-
3'-Methoxypropiophenone | C10H12O2 | CID 584765. (n.d.). PubChem. [Link]
-
Drug Metabolism: Phase I and Phase II Metabolic Pathways. (2024, February 14). IntechOpen. [Link]
-
In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. (2025, September 29). PubMed. [Link]
-
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. [Link]
-
In vitro biotransformation of 3-methylmethcathinone (3-MMC) through incubation with human liver microsomes and cytosol and application to in vivo samples. (2024, September 15). PubMed. [Link]
-
Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. (n.d.). PMC. [Link]
-
Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (n.d.). ResearchGate. [Link]
-
Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. (2024, September 16). Longdom Publishing. [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). MDPI. [Link]
-
-
ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
-
Pharmacokinetics & Pharmacodynamics (PK/PD). (n.d.). WuXi Biologics. [Link]
-
Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014, March 6). Medsafe. [Link]
-
Research - Michael Cameron, PhD. (n.d.). The Wertheim UF Scripps Institute. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-methoxypropiophenone | 37951-49-8 [chemicalbook.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 9. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 10. Techniques and Tools for Targeted Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
